3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a methoxyphenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of Substituents: The dimethylphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one: Similar structure but lacks the methoxy group.
3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one: Similar structure but lacks the dimethyl groups.
3-Amino-1-phenyl-4-(4-methoxyphenyl)azetidin-2-one: Similar structure but lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of both the dimethylphenyl and methoxyphenyl groups in 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one imparts unique steric and electronic properties
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-11-4-7-14(10-12(11)2)20-17(16(19)18(20)21)13-5-8-15(22-3)9-6-13/h4-10,16-17H,19H2,1-3H3 |
InChI Key |
KFQGHAWTIHNPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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